2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Catalog No.
S845299
CAS No.
1404194-45-1
M.F
C8H6Cl2F2O
M. Wt
227.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-ben...

CAS Number

1404194-45-1

Product Name

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3

InChI Key

WLZJGMYZLJNUTN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene, also known as 4-(Chlorodifluoromethoxy)-2-chlorotoluene, is an organic compound with the molecular formula C8H6Cl2F2O. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine and difluoromethoxy groups. It appears as a colorless to light brown liquid with a strong odor and is soluble in organic solvents such as ether and chloroform.

The chemical reactivity of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene is influenced by its substituent groups. Common reactions include:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups, such as chlorine and difluoromethoxy, enhances the rate of nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution due to the availability of hydrogen atoms on the benzene ring.
  • Halogenation and Oxidation: The compound can react with strong oxidizing agents and halogens, leading to further functionalization of the aromatic system.

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene exhibits significant biological activity. It has been reported to have:

  • Insecticidal Properties: Effective against various pests, making it useful in agricultural applications.
  • Herbicidal and Fungicidal Activities: It can disrupt plant physiology and inhibit fungal growth by affecting cellular processes like membrane integrity and enzyme activity.
  • Potential Toxicity: The compound can induce oxidative stress and DNA damage in cells, raising concerns about its carcinogenic potential.

The synthesis of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene typically involves:

  • Chlorination of 4-Chloro-2-methylphenol: This reaction is performed in the presence of difluoromethyl ether and a Lewis acid catalyst.
  • Electrophilic Aromatic Substitution Mechanism: The chlorination occurs at the para position relative to the existing methyl group, yielding the desired compound with improved yields under optimized conditions.

Studies on the interactions of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene reveal its potential effects on biological systems. Research indicates that it can alter gene expression and disrupt cellular functions in various organisms. Its interactions with enzymes involved in metabolic pathways suggest a need for caution in its application due to possible side effects on non-target species.

Here are some compounds that share structural similarities with 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene:

Compound NameMolecular FormulaSimilarity Index
2-Chloro-4-fluorotolueneC7H6ClF0.83
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzeneC7H2Cl2F3NO30.81
2-Chloro-1-[chloro(difluoro)methoxy]-1,1-difluoroethaneC3H2Cl2F4O0.79

Uniqueness

The uniqueness of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene lies in its specific combination of chlorine and difluoromethoxy substituents on a methylated benzene ring, which enhances its reactivity and biological activity compared to similar compounds. Its distinct properties make it particularly valuable in both industrial applications and research settings .

XLogP3

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Dates

Last modified: 08-16-2023

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